3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-substituted benzene ring, a methoxyacetyl group, and a tetrahydroquinoline moiety, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced through an acylation reaction using methoxyacetic anhydride or methoxyacetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide can be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could allow it to interfere with folate synthesis in bacteria, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and have been widely used as antibacterial agents.
Tetrahydroquinoline Derivatives: Compounds such as tetrahydroquinoline alkaloids have shown various biological activities, including anticancer and antiviral properties.
Uniqueness
What sets 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide apart is its combination of a chloro-substituted benzene ring, a methoxyacetyl group, and a tetrahydroquinoline moiety
Properties
IUPAC Name |
3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-8-16(11-17(13)20)27(24,25)21-15-7-6-14-4-3-9-22(18(14)10-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYJHYRKICGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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